Trilaurylamin-hydrobromid

Description

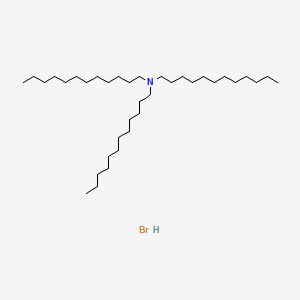

Trilaurylamin-hydrobromid (chemical formula: $ \text{(C}{12}\text{H}{25}\text{)}3\text{NHBr} $) is a tertiary amine hydrobromide salt derived from trilaurylamine ($ \text{(C}{12}\text{H}{25}\text{)}3\text{N} $) and hydrobromic acid. Its molecular weight is estimated at approximately 602.91 g/mol, calculated from the lauryl (dodecyl) chains (3 × 169 g/mol), the nitrogen atom (14 g/mol), and hydrobromic acid (81.91 g/mol). Limited peer-reviewed data on this compound necessitates extrapolation from structurally related ammonium salts for comparative analysis.

Properties

CAS No. |

5810-40-2 |

|---|---|

Molecular Formula |

C36H76BrN |

Molecular Weight |

602.9 g/mol |

IUPAC Name |

N,N-didodecyldodecan-1-amine;hydrobromide |

InChI |

InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |

InChI Key |

OTZUEMIREJGJOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:

C36H75N+HBr→C36H75NHBr

The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of trilaurylamin-hydrobromid involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:

Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.

Reaction: The mixture is allowed to react at controlled temperatures.

Separation: The product is separated from the reaction mixture by filtration or centrifugation.

Purification: The crude product is purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Trilaurylamin-hydrobromid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.

Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.

Complexes: Complexes with metal ions such as copper, zinc, and iron.

Scientific Research Applications

Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:

Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.

Biology: Employed in the study of cell membrane permeability and ion transport.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the purification of metals and the production of high-purity chemicals.

Mechanism of Action

The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Trilaurylamin-hydrobromid alongside Tetrabutylammonium Tribromide and Citalopram Hydrobromide, two structurally or functionally related compounds:

Structural and Functional Differences

- Trilaurylamin-hydrobromid: A tertiary amine with long hydrophobic lauryl chains, enabling micelle formation and solubility in nonpolar solvents. Its bromide counterion may facilitate ion-exchange reactions.

- Tetrabutylammonium Tribromide : A quaternary ammonium salt with three bromine atoms, acting as a stabilized bromine source for electrophilic bromination in organic synthesis.

- Citalopram Hydrobromide : A secondary amine hydrobromide with a complex aromatic structure, optimized for serotonin reuptake inhibition in the central nervous system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.